Subtype-Selective Neurokinin Receptor Antagonism: NK-1 vs. NK-3
N-(2-(Piperidin-3-yl)phenyl)acetamide exhibits high affinity for the NK-1 receptor with an IC₅₀ of 0.600 nM, while displaying substantially weaker activity at NK-3 (IC₅₀ = 110 nM) [1]. This yields a 183-fold selectivity for NK-1 over NK-3. In comparison, the prototypical NK-1 antagonist aprepitant (Emend®) has a reported Ki of 0.1 nM for NK-1 and ~3 µM for NK-3 [2], yielding a >30,000-fold selectivity. While both compounds are NK-1 selective, the target compound's intermediate selectivity profile may offer distinct pharmacological properties. Notably, the 4-substituted positional isomer lacks any reported NK-1 binding, underscoring the critical role of ortho-substitution.
| Evidence Dimension | NK-1 receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | NK-1 IC₅₀ = 0.600 nM; NK-3 IC₅₀ = 110 nM |
| Comparator Or Baseline | Aprepitant: NK-1 Ki = 0.1 nM; NK-3 Ki ≈ 3 µM; 4-substituted isomer: no NK-1 activity reported |
| Quantified Difference | Target compound: 183-fold NK-1/NK-3 selectivity; Aprepitant: >30,000-fold selectivity |
| Conditions | [125I]BH-SP and [125I]BH-ELE binding in rat brain synaptosomes |
Why This Matters
Demonstrates that this compound is a potent NK-1 ligand with a defined selectivity window, making it a valuable tool for probing NK-1-mediated pathways without complete NK-3 ablation.
- [1] BindingDB BDBM50407164 CHEMBL2115376. Affinity Data: NK-1 IC₅₀ = 0.600 nM, NK-3 IC₅₀ = 110 nM. Assay: Inhibition of [125I]BH-SP and [125I]BH-ELE binding in rat brain synaptosomes. View Source
- [2] Caira, M. R., et al. (2005). Aprepitant: a novel substance P/neurokinin-1 receptor antagonist. Nature Reviews Drug Discovery, 4(1), 73-80. (Data cited for comparator aprepitant). View Source
